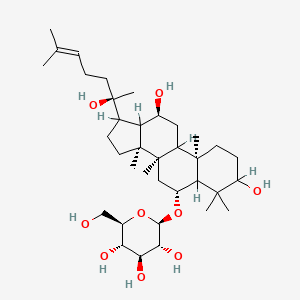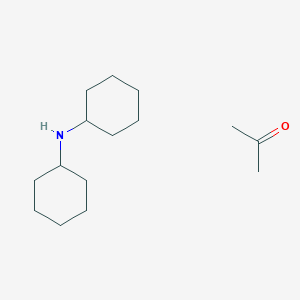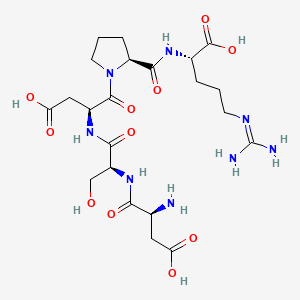
Metil lactosa
Descripción general
Descripción
“Methyl lactoside” is a derivative of lactose . It is also known as “methyl β-lactoside”, “methyl β-D-lactoside”, and "methyl 4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside" .
Synthesis Analysis
The synthesis of “Methyl lactoside” has been studied through NMR spectroscopy and molecular mechanics calculations . In one study, it was found that “Methyl lactoside” spends about 90% of its time in a broad low-energy region close to the global minimum . Another study mentioned the synthesis of methyl ketones by metabolically engineered Escherichia coli .
Molecular Structure Analysis
The molecular structure of “Methyl lactoside” has been analyzed using various techniques. One study used transferred NOE experiments in the laboratory and rotating frames, assisted by molecular mechanics and dynamics calculations . Another study used the MM3* and ESFF force fields in conformational analysis .
Chemical Reactions Analysis
“Methyl lactoside” undergoes various chemical reactions. For instance, it can be hydrolyzed at the lactase site . It can also be used for glycosylations employing triflic acid/N-iodosuccinimide .
Physical And Chemical Properties Analysis
“Methyl lactoside” shares some physical and chemical properties with lactose, from which it is derived. Lactose occurs in various forms, including α-, β- and mixed α/β-crystals and solid and liquid amorphous states .
Aplicaciones Científicas De Investigación
Tratamiento de la enfermedad de Alzheimer
El salicilato de metilo lactosa (MSL), un derivado de la metil lactosa, se ha encontrado que tiene posibles efectos terapéuticos sobre la enfermedad de Alzheimer . Se ha demostrado que protege las neuronas y mejora los trastornos cognitivos al inhibir la respuesta neuroinflamatoria inducida por el péptido beta amiloide . Esto sugiere que la this compound podría usarse en el desarrollo de tratamientos para enfermedades neurodegenerativas.
Aplicaciones antiinflamatorias
MSL es parte de una clase de nuevos fármacos antiinflamatorios no esteroideos (AINE) . Ha demostrado efectos terapéuticos en ratones con artritis inducida y suprimió la activación de las células gliales . Esto indica que la this compound podría tener aplicaciones potenciales en el tratamiento de afecciones inflamatorias.
Neuroprotección
Además de sus propiedades antiinflamatorias, se ha demostrado que MSL ofrece neuroprotección . Aumenta la viabilidad celular, mejora la disfunción mitocondrial y disminuye el daño oxidativo . Esto sugiere que la this compound podría usarse en terapias dirigidas a proteger el sistema nervioso.
Transducción de señales
El salicilato de metilo 2-O-β-d-lactosa, otro derivado de la this compound, se ha encontrado que alivia la progresión patológica de la enfermedad similar al lupus eritematoso sistémico inducido por pristano en ratones mediante la supresión de la respuesta inflamatoria y la transducción de señales . Esto indica que la this compound podría tener aplicaciones potenciales en el tratamiento de enfermedades autoinmunes.
Síntesis de oligosacáridos superiores
Las reacciones de esterificación y acetalación regioselectivas de la lactosa han producido derivados parcialmente protegidos que tienen un valor significativo en la modificación posterior de la lactosa y como precursores para la síntesis de oligosacáridos superiores . Esto sugiere que la this compound podría usarse en la síntesis de carbohidratos complejos.
Investigación láctea
La this compound, al ser un derivado de la lactosa, podría tener aplicaciones potenciales en la investigación láctea . Podría usarse en el estudio de la química de la lactosa y el desarrollo de productos a base de lactosa .
Mecanismo De Acción
Target of Action
Methyl lactoside, also known as Methyl Salicylate Lactoside (MSL), primarily targets microglia and astrocytes, which play a key role in neuroinflammatory reactions . It also targets the cyclooxygenase (COX) and mitogen-activated protein kinase (MAPK) pathways .
Mode of Action
Methyl lactoside interacts with its targets by inhibiting the activation of glial cells . It also suppresses the phosphorylated level of c-Jun N-terminal kinase (JNK) and p38 MAPK, and the expression of COX-1/2 .
Biochemical Pathways
Methyl lactoside affects the NF-κB pathway and COX in a non-selective manner in primary glial cells . It also impacts the JNK and p38 MAPK pathways .
Pharmacokinetics
It is known that methyl lactoside is orally administered . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
Methyl lactoside has been shown to have therapeutic effects on arthritis-induced mice . In an in vitro Alzheimer’s disease model, Methyl lactoside increased cell viability, improved mitochondrial dysfunction, and decreased oxidative damage . It also ameliorated cognitive impairment and neurodegeneration
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Methyl lactoside plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be hydrolyzed at the lactase site . These unique biochemical properties of Methyl lactoside highlight its significant contribution to the nutritive value of milk .
Cellular Effects
Methyl lactoside has been observed to have effects on various types of cells and cellular processes. For example, in Alzheimer’s disease models, Methyl salicylate lactoside, a related compound, has been shown to protect neurons by inhibiting amyloid beta-induced neuroinflammatory response . This suggests that Methyl lactoside may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Methyl lactoside’s action involves its interactions with biomolecules at the molecular level. For instance, it is known to interact with the Lactose permease (LacY) of Escherichia coli, a prototype system for understanding membrane transport . This interaction involves binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Methyl lactoside is likely involved in several metabolic pathways. For instance, it is a part of the lactose synthesis pathway, a crucial process in the mammary glands of most mammals . It may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of Methyl lactoside within cells and tissues involve specific transporters or binding proteins. For example, it is known to interact with the Lactose permease (LacY) of Escherichia coli, suggesting a potential mechanism for its transport and distribution .
Propiedades
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11-,12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNIYFZSHCGBPP-ABBMIVAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601315953 | |
| Record name | Methyl β-lactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7216-69-5 | |
| Record name | Methyl β-lactoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7216-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl lactoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007216695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl β-lactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BETA-METHYLLACTOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/868YEO5270 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does methyl lactoside interact with enzymes like beta-galactosidase, and what are the downstream effects of this interaction?
A1: Methyl lactoside acts as a substrate for beta-galactosidase from E. coli. Research indicates that the enzymatic hydrolysis of methyl lactoside largely proceeds through an intramolecular transglycosidation reaction, with allolactoside as an intermediate []. Interestingly, methyl 6-amino-6-deoxy-D-glucopyranoside, a derivative of methyl lactoside, acts as an inhibitor of this enzymatic hydrolysis [].
Q2: What is the structural characterization of methyl lactoside, including its molecular formula, weight, and relevant spectroscopic data?
A2: Methyl lactoside (C13H24O11) has a molecular weight of 340.32 g/mol. NMR spectroscopy has been extensively used to characterize methyl lactoside and its derivatives. Studies utilizing 2H NMR have provided insights into the orientation, conformation, and motion of the disaccharide headgroup in a membrane environment []. Specifically, the glycosidic torsion angles (φ and ψ) have been determined for both α- and β-anomers of methyl lactoside using X-ray crystallography and NMR [, ]. These studies provide valuable information about the spatial arrangement of the glucose and galactose rings in the molecule.
Q3: How does modifying the structure of methyl lactoside affect its interaction with galectin-3?
A3: Introducing specific functional groups at the C′-3 position of methyl lactoside can enhance its binding affinity to galectin-3 []. Computational docking studies predict that modifications introducing additional π-cation, π…H–O, and hydrogen bond interactions with galectin-3 residues can improve binding. This structure-activity relationship (SAR) information guides the design of more potent and selective galectin-3 inhibitors based on the methyl lactoside scaffold [].
Q4: Are there any known regioselective enzymatic modifications possible on methyl lactoside?
A4: Yes, immobilized esterases derived from Aspergillus niger (ANL-Esterase) exhibit regioselective deacetylation activity towards acetylated derivatives of methyl lactoside. For instance, acetylated β-O-methyl lactoside undergoes selective deprotection at the C-2 position, while acetylated β-O-methyl lactosaminide is selectively deprotected at the C-3′ position []. This enzymatic approach offers a green chemistry route to synthesize novel oligosaccharide building blocks.
Q5: What are the applications of methyl lactoside in computational chemistry and modeling?
A5: Methyl lactoside serves as a valuable molecule for studying carbohydrate-protein interactions using computational techniques. Docking simulations with galectin-3, for example, have been used to design and evaluate new lactoside-derived inhibitors []. This approach allows researchers to predict binding affinities and guide the synthesis of more potent and selective compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















